molecular formula C16H14N6 B14609602 1H-Indazole, 3,3'-azobis[1-methyl- CAS No. 60301-25-9

1H-Indazole, 3,3'-azobis[1-methyl-

Cat. No.: B14609602
CAS No.: 60301-25-9
M. Wt: 290.32 g/mol
InChI Key: ZKMOUHKGPNKIPY-UHFFFAOYSA-N
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Description

1H-Indazole, 3,3’-azobis[1-methyl- is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-indazole derivatives typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds. For instance, a Cu(OAc)2-catalyzed synthesis employs oxygen as the terminal oxidant to form N–N bonds in DMSO under an O2 atmosphere . Another method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material .

Industrial Production Methods: Industrial production of indazole derivatives often utilizes metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts such as Cu(OAc)2 and Ag has been reported to produce good to excellent yields with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Uniqueness: 1H-Indazole derivatives are unique due to their ability to form strong hydrogen bonds within the hydrophobic pockets of proteins, making them effective inhibitors of various enzymes . This property distinguishes them from other similar compounds and enhances their potential therapeutic applications.

Properties

CAS No.

60301-25-9

Molecular Formula

C16H14N6

Molecular Weight

290.32 g/mol

IUPAC Name

bis(1-methylindazol-3-yl)diazene

InChI

InChI=1S/C16H14N6/c1-21-13-9-5-3-7-11(13)15(19-21)17-18-16-12-8-4-6-10-14(12)22(2)20-16/h3-10H,1-2H3

InChI Key

ZKMOUHKGPNKIPY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)N=NC3=NN(C4=CC=CC=C43)C

Origin of Product

United States

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